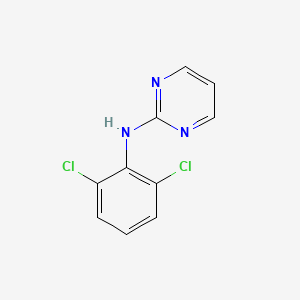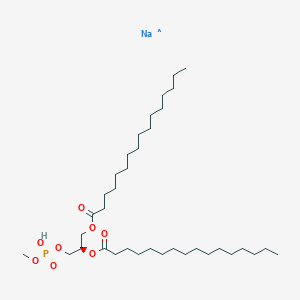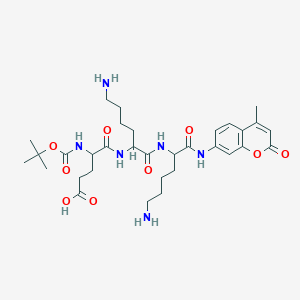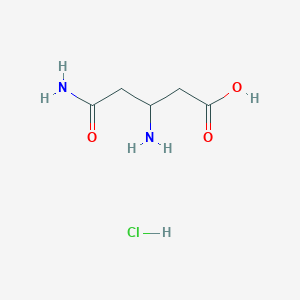
2-Iodo-2'-deoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-2’-deoxyadenosine: is a modified adenosine nucleoside. It has garnered attention due to its anticancer activity . Specifically, it exhibits a high degree of cytotoxicity and can induce apoptosis in cancer cells . Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.
Métodos De Preparación
There are several synthetic routes to obtain 2-Iodo-2’-deoxyadenosine. The compound can be synthesized using various reaction conditions. Additionally, industrial production methods may involve large-scale synthesis for pharmaceutical or research purposes.
Análisis De Reacciones Químicas
2-Iodo-2’-deoxyadenosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may lead to different derivatives.
Substitution: Iodine substitution reactions are common. Common reagents include iodine sources, reducing agents, and nucleophilic substitution reagents. The major products formed depend on the specific reaction conditions.
Aplicaciones Científicas De Investigación
Researchers have explored the following applications:
Chemistry: Used as a building block in nucleoside synthesis.
Biology: Investigated for its effects on cellular processes.
Medicine: Studied for potential anticancer therapies.
Industry: May find applications in drug development.
Mecanismo De Acción
The precise mechanism by which 2-Iodo-2’-deoxyadenosine exerts its effects involves molecular targets and pathways. Further research is needed to fully elucidate its mode of action.
Comparación Con Compuestos Similares
While 2-Iodo-2’-deoxyadenosine is unique, it shares similarities with other nucleosides, such as 7-deaza-7-iodo-2’-deoxyadenosine . These compounds may have distinct properties and applications.
Propiedades
IUPAC Name |
5-(6-amino-2-iodopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN5O3/c11-10-14-8(12)7-9(15-10)16(3-13-7)6-1-4(18)5(2-17)19-6/h3-6,17-18H,1-2H2,(H2,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNUKAIZYHGUVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=C(N=C32)I)N)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Methyl 2-[(cyclopropylmethyl)amino]benzoate](/img/structure/B12102687.png)



